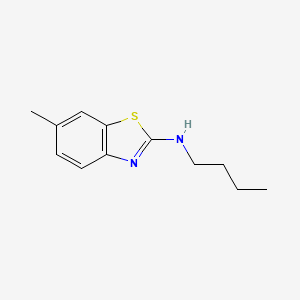

N-丁基-6-甲基-1,3-苯并噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

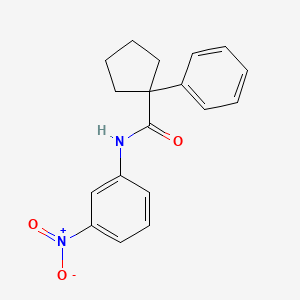

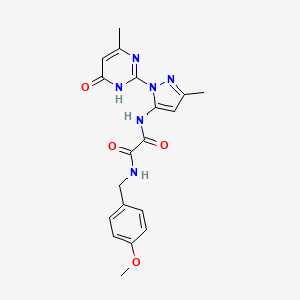

“N-butyl-6-methyl-1,3-benzothiazol-2-amine” is a derivative of benzothiazole, which is a type of heterocyclic compound . The molecular formula of “6-methyl-1,3-benzothiazol-2-amine” is C8H8N2S and the molecular weight is 164.231 g/mol .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . In one study, 2-Amino-6-methylbenzothiazole was used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .Molecular Structure Analysis

The molecular structure of “6-methyl-1,3-benzothiazol-2-amine” consists of a benzene ring fused to a thiazole ring . The benzothiazole ring system is found in various marine and terrestrial natural compounds .Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . The chemical reactivity of benzothiazole derivatives is influenced by the substituents on the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on the specific substituents on the thiazole ring . For example, the melting point, boiling point, and water solubility of benzothiazole can be influenced by these substituents .科学研究应用

催化反应

苯并噻唑衍生物的一个重要应用是在催化中。例如,Monguchi 等人(2009 年)展示了通过使用铜催化剂进行催化 C-H、N-H 偶联实现唑类的直接胺化,突出了苯并噻唑化合物在促进这些反应中发挥的作用,并获得了较高的收率 (Monguchi 等人,2009 年)。

抗肿瘤特性

人们已经探索了苯并噻唑衍生物的抗肿瘤特性。Bradshaw 等人(2002 年)研究了新型抗肿瘤 2-(4-氨基-3-甲基苯基)苯并噻唑的氨基酸前药,显示出在体外和体内具有有效的抗肿瘤特性 (Bradshaw 等人,2002 年)。同样,Hutchinson 等人(2002 年)合成了亲脂性抗肿瘤苯并噻唑的水溶性氨基酸前药,解决了与它们的给药相关的制剂和生物利用度问题 (Hutchinson 等人,2002 年)。

材料科学和有机合成

Davoodnia 等人(2010 年)报道了使用布朗斯特酸性离子液体作为一种新型可重复利用的催化剂,以绿色、一锅法、无溶剂的方式合成 1,2,4,5-四取代咪唑。这项研究强调了苯并噻唑衍生物在环境友好的条件下合成复杂有机分子的效用 (Davoodnia 等人,2010 年)。

荧光和比色探针

荧光和比色探针的开发是另一个应用领域。Diana 等人(2020 年)合成了基于苯并噻唑结构的高水溶性荧光和比色 pH 探针,展示了其在生物系统中进行实时 pH 感测的潜力 (Diana 等人,2020 年)。

抗菌活性

Amnerkar 等人(2015 年)合成了某些 4-(6-取代-1,3-苯并噻唑-2-基)氨基-1,3-噻唑-2-胺及其席夫碱,并评估了它们的抗菌、抗真菌和驱虫活性,表明这些化合物对各种病原体表现出中等至优异的抗菌活性 (Amnerkar 等人,2015 年)。

安全和危害

The safety and hazards associated with benzothiazole derivatives can also vary depending on the specific substituents on the thiazole ring. Some benzothiazole derivatives have been found to cause skin irritation and eye irritation . In addition, chronic use of certain benzothiazole derivatives may cause gastrointestinal irritation, bleeding, and ulceration .

未来方向

The synthesis of benzothiazole derivatives is a significant area of research due to their potent biological activities and pharmaceutical value . Future research may focus on developing new synthetic processes for benzothiazole derivatives, as well as exploring their potential applications in medicine and other fields .

属性

IUPAC Name |

N-butyl-6-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-3-4-7-13-12-14-10-6-5-9(2)8-11(10)15-12/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKINZMVTXHHYEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(S1)C=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2731128.png)

![N-benzyl-3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2731130.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2731133.png)

![3-(4-isopropylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2731134.png)

![2-Methyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2731137.png)

![3-(3-Chlorophenyl)-8-((2,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2731142.png)